4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-3-8-15-11(13-14-12(15)17)9-4-6-10(16-2)7-5-9/h3-7H,1,8H2,2H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQQXNAKPPUALI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354135 | |
| Record name | 4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88614-18-0 | |
| Record name | 4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Strategy
The synthesis of this compound typically proceeds via:
- Cyclization of thiosemicarbazide derivatives with substituted benzoyl chlorides bearing the 4-methoxyphenyl group.
- Introduction of the allyl substituent either before or after ring closure, commonly through nucleophilic substitution or alkylation of the thiol group.
This approach ensures the formation of the 1,2,4-triazole ring system with thiol functionality at the 3-position and the desired substitutions at the 4- and 5-positions.
Stepwise Synthetic Procedure
| Step | Reaction Description | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of acylthiosemicarbazide intermediate | React 4-methoxybenzoyl chloride with thiosemicarbazide in anhydrous solvent (e.g., ethanol) under cooling | Formation of acylthiosemicarbazide derivative |
| 2 | Cyclization to 1,2,4-triazole-3-thiol core | Heat intermediate under reflux or microwave irradiation in ethanol or DMF with base catalyst (e.g., K₂CO₃) | Formation of 4-(4-methoxyphenyl)-1,2,4-triazole-3-thiol scaffold |
| 3 | Allylation of thiol group | Treat triazole-3-thiol with allyl halide (e.g., allyl bromide) in presence of base (K₂CO₃ or NaH) in DMF or acetone | Introduction of 4-allyl substituent yielding this compound |
Alternative Synthetic Routes
- Direct cyclization involving hydrazine derivatives and 4-methoxybenzaldehyde followed by thiol functionalization.
- One-pot multi-component reactions combining thiosemicarbazide, aldehydes, and allyl halides under microwave-assisted conditions to reduce reaction times and improve yields.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Ethanol, DMF, or acetone | Polar aprotic solvents favor nucleophilic substitution |
| Temperature | 60–100 °C (reflux or microwave) | Microwave-assisted synthesis reduces reaction time from hours to minutes |
| Catalyst/Base | Potassium carbonate (K₂CO₃), sodium hydride (NaH) | Enhances deprotonation of thiol for alkylation |
| Purification | Recrystallization from ethanol or chromatographic techniques | Achieves purity >95% |
Industrial Preparation Considerations
- Scale-up involves continuous flow reactors to maintain precise temperature control and efficient mixing.
- Green chemistry principles are applied to minimize solvent use and waste.
- Purification is optimized via crystallization and preparative chromatography to ensure high purity for pharmaceutical or agrochemical applications.
Research Findings on Preparation
- Studies by Koparır et al. (2004-2013) demonstrate that the cyclization of thiosemicarbazide derivatives with methoxy-substituted benzoyl chlorides yields the triazole-3-thiol core efficiently, with yields typically exceeding 70% under reflux conditions in ethanol.
- Alkylation with allyl bromide proceeds smoothly under mild base catalysis, with reaction completion within 2–4 hours at 80 °C.
- Microwave-assisted protocols reduce reaction time dramatically (from 6–12 hours to 15–30 minutes) without compromising yield or purity.
- Structural characterization using NMR spectroscopy confirms the presence of allyl (–CH2–CH=CH2) and methoxy (–OCH3) groups, while elemental analysis confirms expected stoichiometry.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Thiosemicarbazide acylation + cyclization | 4-methoxybenzoyl chloride, thiosemicarbazide, base | Reflux in ethanol, 4–6 h | 70–85% | Straightforward, high yield | Longer reaction time |
| Allylation of triazole-3-thiol | Allyl bromide, K₂CO₃, DMF | 80 °C, 2–4 h | 75–90% | Mild conditions, selective | Requires purification |
| Microwave-assisted one-pot synthesis | Thiosemicarbazide, aldehyde, allyl halide | Microwave, 15–30 min | 80–90% | Fast, energy-efficient | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
4-Allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The allyl and methoxyphenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are often employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity :
Research indicates that triazole derivatives exhibit significant antifungal properties. 4-Allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has been studied for its effectiveness against various fungal strains. In vitro studies have shown that this compound can inhibit the growth of fungi by disrupting their cell membranes and metabolic processes.
Anticancer Properties :
Recent investigations have highlighted the potential of this compound in cancer therapy. Studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the methoxyphenyl group enhances its ability to interact with cellular targets, making it a candidate for further development in anticancer drug formulations.
Agricultural Applications
Fungicides :
The compound's antifungal properties extend to agricultural uses as a fungicide. It is effective against several plant pathogens, providing an eco-friendly alternative to conventional chemical fungicides. Field trials have demonstrated its efficacy in protecting crops from fungal infections while minimizing environmental impact.
Plant Growth Regulators :
In addition to its antifungal activity, this compound has been explored as a plant growth regulator. Its application can enhance plant growth and yield by modulating hormonal pathways within plants.
Materials Science
Corrosion Inhibitors :
The compound has been investigated for its potential use as a corrosion inhibitor in metal protection. Its thiol group can form protective layers on metal surfaces, thereby reducing oxidation and prolonging the lifespan of metal components in various industries.
Case Studies
Mechanism of Action
The mechanism of action of 4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The triazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.
Comparison with Similar Compounds
Substituent Type and Position
- Allyl vs. Amino Groups: Derivatives like 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) feature an electron-donating -NH2 group instead of allyl. This substitution enhances antioxidant activity via radical scavenging (IC50 = 5.84 µg/mL for Schiff base derivatives) (), contrasting with the target compound’s anticancer focus.
- Methoxyphenyl vs. Nitrophenyl: Replacing the 4-methoxyphenyl group with 4-nitrophenyl (e.g., in 4-amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol) introduces electron-withdrawing effects, shifting activity toward antimicrobial applications ().
Positional Isomerism
- Para vs. Ortho Methoxy : The target compound’s para-methoxy group optimizes EGFR binding, whereas 4-allyl-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS 41470-59-1) with ortho-ethoxy shows reduced anticancer efficacy, likely due to steric hindrance ().
Mechanism of Action
- EGFR Degradation: The target compound’s allyl group facilitates hydrophobic interactions with EGFR’s allosteric pocket, promoting ubiquitination and proteasomal degradation (). In contrast, amino-substituted analogs (e.g., AT) lack this mechanism, instead stabilizing free radicals via hydrogen donation ().
- Antimicrobial vs. Anticancer : Nitrophenyl derivatives inhibit microbial enzymes (e.g., urease), while methoxyphenyl groups in the target compound favor protein-protein interaction disruption in cancer cells ().
Biological Activity
4-Allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 88614-18-0) is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is . It features a triazole ring substituted with an allyl group and a methoxyphenyl moiety, contributing to its unique chemical behavior and biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 247.32 g/mol |
| CAS Number | 88614-18-0 |
| MDL Number | MFCD01164017 |
| Hazard Classification | Irritant |
Synthesis
The synthesis of this compound involves several steps, including the alkylation of thiosemicarbazides with appropriate halides or alkylating agents. Various methods have been documented for synthesizing similar derivatives that exhibit anti-inflammatory and antimicrobial properties .
Antimicrobial Activity
Studies have shown that triazole derivatives exhibit significant antimicrobial properties. In vitro tests indicate that this compound demonstrates effectiveness against a range of bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Activity
Research indicates that compounds in the triazole family can possess anti-inflammatory properties. In a study focused on various triazole derivatives, it was found that this compound exhibited notable inhibition of inflammatory markers in cell cultures. Specifically:
- Inhibition of COX Enzymes : The compound inhibited cyclooxygenase (COX) enzymes involved in the inflammatory process.
- Reduction of Cytokine Production : It significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages.
This suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated a synergistic effect when combined with conventional antibiotics, enhancing their effectiveness. -
Case Study on Anti-inflammatory Effects :
Another study assessed the anti-inflammatory effects in an animal model of arthritis. The administration of this compound led to reduced joint swelling and pain scores compared to control groups.
Q & A
Q. What are the optimal synthetic routes for preparing 4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol and its derivatives?
The compound can be synthesized via S-alkylation of precursor triazole-thiols using alkyl halides or brominated ketones in basic media (e.g., NaOH in methanol or i-propanol). For example:
- Alkylation : Reacting 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with phenacyl bromide yields S-substituted derivatives under reflux conditions .
- Microwave-assisted synthesis : Accelerates reactions (e.g., alkylation with (3-bromopropyl)benzene) in reduced time, improving yields compared to conventional heating .
- Mannich reactions : Introduce aminoalkyl groups via formaldehyde and secondary amines, useful for creating bioactive derivatives .
Purification typically involves recrystallization from ethanol or chromatographic methods.
Q. What analytical techniques are essential for characterizing this compound and its derivatives?
Standard protocols include:
- Elemental analysis (CHNS) : Validates molecular formula purity .
- ¹H-NMR and LC-MS : Confirm structural integrity and detect substituent positions (e.g., allyl or methoxyphenyl groups) .
- FTIR spectroscopy : Identifies functional groups (e.g., -SH, C=N, and C-O-C) .
- UV-Vis spectroscopy : Assesses electronic transitions relevant to coordination chemistry .
For advanced derivatives, X-ray crystallography or HPLC purity assays may be required.
Q. How can researchers evaluate the antiradical activity of this compound?
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is widely used:
Prepare an ethanolic DPPH solution (λmax = 517 nm).
Mix with the test compound and incubate (30–60 min, dark conditions).
Measure absorbance reduction at 517 nm, indicating radical scavenging.
Calculate IC50 values to compare potency .
Structure-activity relationships (SAR) can be derived by modifying substituents (e.g., fluorobenzylidene or hydroxybenzylidene groups) .
Advanced Research Questions
Q. How are metal coordination complexes of this triazole-thiol synthesized, and what are their applications?
Procedure :
- React the triazole-thiol ligand with metal salts (Ni(II), Cu(II), Zn(II)) in alcoholic media.
- Characterize complexes using FTIR (shift in ν(S-H) to ν(M-S)), UV-Vis (d-d transitions), and molar conductivity (electrolyte nature) .
Applications : - Catalysis (e.g., oxidation reactions).
- Antimicrobial agents (enhanced activity via metal-ligand synergy).
Q. What computational strategies are used to predict the bioactivity of derivatives?
Molecular docking :
- Target proteins (e.g., SARS-CoV-2 helicase) are selected from PDB (e.g., 5WWP).
- Dock derivatives (e.g., 4-cyclopent-1-en-3-ylamino analogs) using AutoDock Vina or Schrödinger.
- Analyze binding energy (ΔG), hydrogen bonds, and hydrophobic interactions .
ADME analysis : Predict pharmacokinetics (e.g., bioavailability, blood-brain barrier penetration) using SwissADME or PreADMET .
Q. How can contradictions in structure-activity data be resolved?
Example: A 4-fluorobenzylidene substituent may reduce antiradical activity despite electronegativity expectations. Resolution steps:
Comparative SAR : Test analogs with varied substituents (e.g., hydroxy vs. methoxy groups) .
Computational modeling : Calculate frontier molecular orbitals (HOMO-LUMO) to assess electron donation/acceptance capacity.
Solvent effects : Re-evaluate assays in different solvents (e.g., DMSO vs. ethanol) to isolate steric/electronic influences .
Q. What are the advantages of microwave synthesis for triazole-thiol derivatives?
- Faster reaction times : 30–60 minutes vs. 6–12 hours for conventional methods .
- Higher yields : Reduced side reactions (e.g., hydrolysis) due to controlled heating .
- Scalability : Adaptable for parallel synthesis of derivatives via automated systems .
Optimize parameters: solvent (i-propanol), base (NaOH), and microwave power (200–300 W) .
Q. How do structural modifications influence the compound’s biological activity?
Key findings:
- Allyl group : Enhances lipophilicity, improving membrane permeability .
- Methoxyphenyl moiety : Modulates electron density, affecting antioxidant or antimicrobial potency .
- Thiol group : Critical for metal chelation and radical scavenging .
Design derivatives by introducing bioisosteres (e.g., replacing S with Se) or prodrug strategies (e.g., acetylated thiols).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
